molecular formula C9H6BrF3O B185846 3'-Bromo-5'-(trifluoromethyl)acetophenone CAS No. 154259-25-3

3'-Bromo-5'-(trifluoromethyl)acetophenone

Cat. No. B185846
M. Wt: 267.04 g/mol
InChI Key: BVCLQCAMSFVBFX-UHFFFAOYSA-N
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Description

3’-Bromo-5’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6BrF3O and a molecular weight of 267.04 . It is a colorless to yellow liquid or low-melting solid . This compound is used as a reactant in the preparation of 2-aminothiazole derivatives as muscarinic M3 receptor positive allosteric modulators .


Molecular Structure Analysis

The molecular structure of 3’-Bromo-5’-(trifluoromethyl)acetophenone consists of a bromine atom and a trifluoromethyl group attached to an acetophenone backbone . The InChI code for this compound is 1S/C9H6BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

3’-Bromo-5’-(trifluoromethyl)acetophenone is a colorless to yellow liquid or low-melting solid . It has a molecular weight of 267.04 . The compound should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 3’-Bromo-5’-(trifluoromethyl)acetophenone . This compound, with the chemical formula C9H6BrF3O, has a molecular weight of 267.05 g/mol . Here are six unique applications:

  • Enantioselective Synthesis

    • Methods : Phenylation of 3’-Bromo-5’-(trifluoromethyl)acetophenone can be achieved using dihydroxy bis(sulfonamide) ligand, titanium tetraisopropoxide, and diphenylzinc .

Safety And Hazards

3’-Bromo-5’-(trifluoromethyl)acetophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention .

properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCLQCAMSFVBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-5'-(trifluoromethyl)acetophenone

Synthesis routes and methods I

Procedure details

A flask was charged with water (42 ml), cooled to 0° C., and treated with concentrated hydrochloric acid (21.7 ml) and sulfuric acid (5.66 ml). To this was added 3-amino-5-bromobenzotrifluoride (8.77 ml, 62.5 mmol). The reaction was treated with a solution of sodium nitrite (5.39 g, 78 mmol) in water (10 mL). The resulting reaction mixture was stirred for 30 min at 0° C. The reaction was transferred to a solution of acetaldoxime (5.71 ml, 94 mmol) and copper(II) sulfate (0.499 g, 3.12 mmol) in water (30 mL) at room temperature. After stirring for 1 h at room temperature, the reaction was heated to reflux and held there for 3 h. The reaction was cooled and diluted with pentane. It gave an intractable suspension. The reaction mixture was filtered through a sintered glass funnel. The layers were separated. The organics were washed with water, then brine, dried over magnesium sulfate, and concentrated. The crude residue was distilled (high vacuum, 75° C.) to give 3 fractions of varying levels of purity. Total yield was 8.5 g (51%) with purity that ranged from 10:1 to 1:1. 1H NMR (500 MHz, CDCl3) δ ppm 8.25 (s, 1H), 8.11 (s, 1H), 7.95 (s, 1H), 2.63 (s, 3H).
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Quantity
5.66 mL
Type
reactant
Reaction Step Two
Quantity
8.77 mL
Type
reactant
Reaction Step Three
Quantity
5.39 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
5.71 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0.499 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The title compound was prepared from 1-(3-bromo-5-(trifluoromethyl)phenyl)ethanol (Reference Example 40) by a procedure similar to the one described for 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31) to provide 1-(3-bromo-5-(trifluoromethyl)-phenyl)ethanone (17.94 g, 85%) as a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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